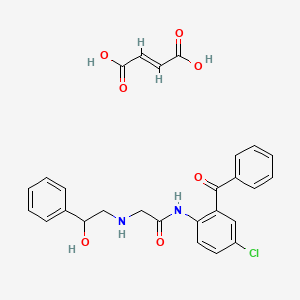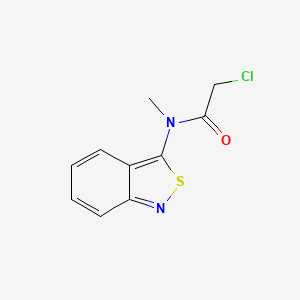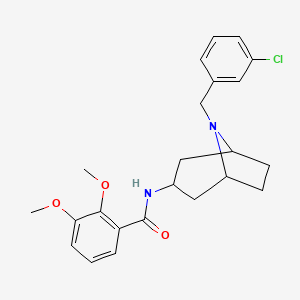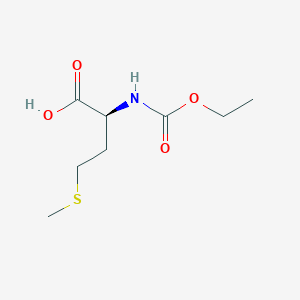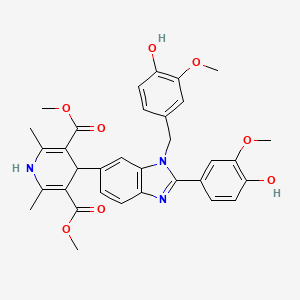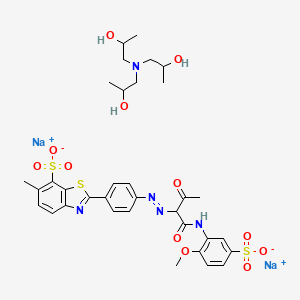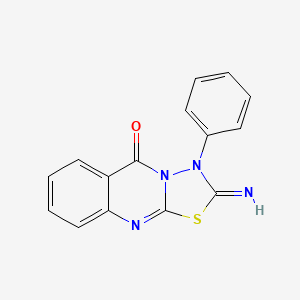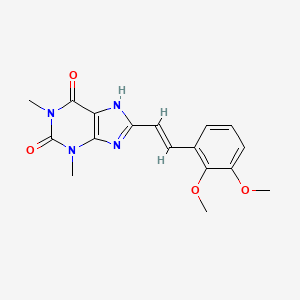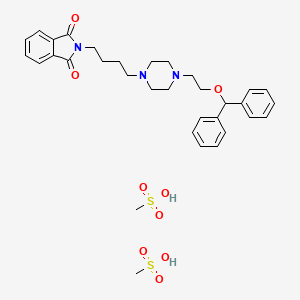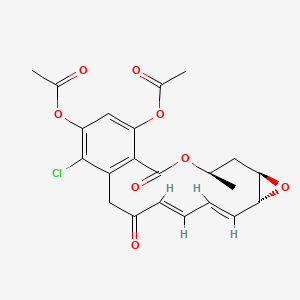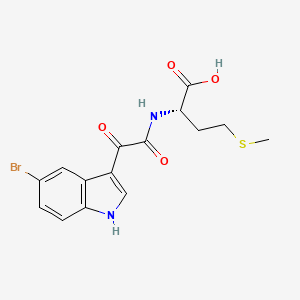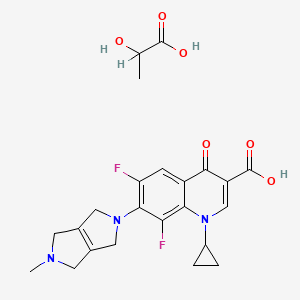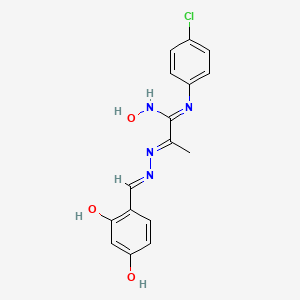
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydroxyphenyl group, and a hydrazono group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting intermediate is further reacted with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazono group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxyacetamide
- **N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxybutanamide
Uniqueness
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
126389-84-2 |
|---|---|
Formule moléculaire |
C16H15ClN4O3 |
Poids moléculaire |
346.77 g/mol |
Nom IUPAC |
(2E)-N'-(4-chlorophenyl)-2-[(E)-(2,4-dihydroxyphenyl)methylidenehydrazinylidene]-N-hydroxypropanimidamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-10(16(21-24)19-13-5-3-12(17)4-6-13)20-18-9-11-2-7-14(22)8-15(11)23/h2-9,22-24H,1H3,(H,19,21)/b18-9+,20-10+ |
Clé InChI |
NLANOAMFOIYLRG-WEUCRPADSA-N |
SMILES isomérique |
C/C(=N\N=C\C1=C(C=C(C=C1)O)O)/C(=NC2=CC=C(C=C2)Cl)NO |
SMILES canonique |
CC(=NN=CC1=C(C=C(C=C1)O)O)C(=NC2=CC=C(C=C2)Cl)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



